(5Z)-5-{5-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{5-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule belonging to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{5-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions
Formation of Thiazolidinone Core: The core can be synthesized by reacting a thiourea derivative with a haloketone under basic conditions.
Introduction of Benzylidene Group: The benzylidene moiety is introduced via a condensation reaction between the thiazolidinone core and an appropriate aldehyde.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{5-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, methanol, and room temperature.
Substitution: Nucleophiles (amines, thiols), solvents like DMF or DMSO, and mild heating.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-{5-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its anti-inflammatory properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by blocking NF-κB signaling.
Comparison with Similar Compounds
(5Z)-5-{5-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
(5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with different substituents, leading to varied biological activities.
(5Z)-5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one: Another derivative with different substituents, affecting its chemical reactivity and applications.
The uniqueness of This compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18ClNO4S2 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
(5Z)-5-[[5-chloro-2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18ClNO4S2/c1-22-19(23)18(28-20(22)27)11-13-10-14(21)6-7-17(13)26-9-8-25-16-5-3-4-15(12-16)24-2/h3-7,10-12H,8-9H2,1-2H3/b18-11- |
InChI Key |
HFYLJKYNVRRIDA-WQRHYEAKSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)OCCOC3=CC=CC(=C3)OC)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OCCOC3=CC=CC(=C3)OC)SC1=S |
Origin of Product |
United States |
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